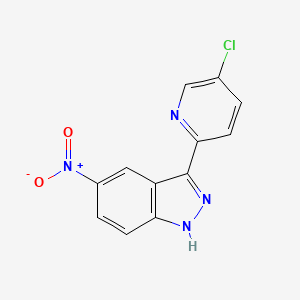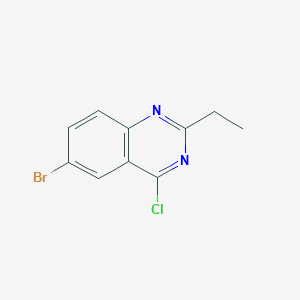
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline ring substituted with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroquinoline with 1,3,5-trimethylpyrazole under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)carboxylic acid.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
[2-(1,3,5-trimethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-10-16(11(2)19(3)18-10)15-8-12(9-20)13-6-4-5-7-14(13)17-15/h4-8,20H,9H2,1-3H3 |
InChI-Schlüssel |
GLISHRBYXIKPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)


![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)






